8-butyl-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
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Overview
Description
8-butyl-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-butyl-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The key steps typically include:
Formation of the Tetracyclic Core: This step involves cyclization reactions that form the tetracyclic structure. Common reagents used include strong acids or bases to facilitate the cyclization.
Functionalization: Introduction of the butyl and phenylethyl groups is achieved through nucleophilic substitution reactions. Reagents such as butyl halides and phenylethyl halides are commonly used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the functionalization steps.
Chemical Reactions Analysis
Types of Reactions
8-butyl-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
8-butyl-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 8-butyl-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-methoxyethyl)-8-(2-methylpropyl)-11-oxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine .
- **N-butyl-4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine .
Uniqueness
8-butyl-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is unique due to its specific functional groups and tetracyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H28N4S |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
8-butyl-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine |
InChI |
InChI=1S/C25H28N4S/c1-2-3-13-20-18-11-7-8-12-19(18)21-22-23(30-25(21)29-20)24(28-16-27-22)26-15-14-17-9-5-4-6-10-17/h4-6,9-10,16H,2-3,7-8,11-15H2,1H3,(H,26,27,28) |
InChI Key |
GGXDBUNWYSZKTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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